
1-(3-Hidroxi-5,6,7,8-tetrahidronaftalen-2-il)etanona
Descripción general
Descripción
The compound "1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone" is a chemical that belongs to the tetrahydronaphthalene family, a group of compounds known for their diverse biological activities and potential therapeutic applications. The tetrahydronaphthalene core is a common motif in many natural products and synthetic compounds with pharmacological relevance.
Synthesis Analysis
The synthesis of tetrahydronaphthalene derivatives has been a subject of interest in several studies. For instance, a concise synthesis of a beta-amyloid(1-42) aggregation inhibitor featuring a tetrahydronaphthalene structure was developed, highlighting a key step involving a regio- and diastereoselective hydroboration-amination sequence to convert an alkene into an amine, with enantiomeric resolution achieved by recrystallization . Another study reported a rapid, enantioselective synthesis of a hydroxy-tetrahydronaphthalene carboxylic acid, utilizing a Wittig olefination and Sharpless asymmetric dihydroxylation, followed by platinum-catalyzed oxidation . These methods demonstrate the versatility and complexity of synthesizing tetrahydronaphthalene derivatives.
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives can be quite intricate, as evidenced by the crystal structure analysis of a related compound, which revealed a half-chair conformation with specific orientations for the methyl and acetyl groups. The study also discussed the equilibration of the compound, giving a trans-to-cis ratio of 5:2 . This information is crucial for understanding the three-dimensional arrangement of atoms in these molecules, which can significantly influence their chemical reactivity and biological activity.
Chemical Reactions Analysis
Tetrahydronaphthalenes can undergo various chemical reactions, one of which is the gold(I)-catalyzed benzannulation of 3-hydroxy-1,5-enynes, as reported in a study. This method efficiently synthesizes substituted tetrahydronaphthalenes and related compounds, demonstrating compatibility with a range of functional groups and yielding meta-substituted aromatic rings. The use of gold catalysts generated from Au(PPh3)Cl and triflic acid under mild conditions is a notable advancement in the field .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone" are not detailed in the provided papers, the studies on related tetrahydronaphthalene derivatives suggest that these compounds exhibit significant chemical stability and can be synthesized with high stereochemical control. The ability to manipulate their molecular structures through various synthetic routes implies that their physical properties, such as solubility, melting point, and boiling point, can be tailored to suit different applications, particularly in the pharmaceutical industry where such properties are critical for drug formulation and delivery .
Aplicaciones Científicas De Investigación
Evaluación Anticancerígena
El compuesto ha sido sintetizado y se le ha permitido reaccionar con diferentes agentes nucleófilos, como hidrato de hidrazina, fenilhidrazina, metilhidrazina y clorhidrato de hidroxilamina, para producir hidroxi pirazol 2 e hidroxi oxazol 3 . Algunos de estos compuestos recién sintetizados se evaluaron como agentes anticancerígenos .
Síntesis de Tetrahidronaftalenos Novedosos
El compuesto se ha utilizado en la síntesis de tetrahidronaftalenos novedosos para evaluación farmacológica . Muchos de estos exhiben un amplio espectro de actividades farmacológicas, especialmente aquellos incorporados en heterociclos de nitrógeno, oxígeno y/o azufre .
Derivados de Pirazol
Muchos derivados de pirazol poseen actividad hiperglucémica . El compuesto se ha utilizado en la síntesis de estos derivados .
Inhibidor de la Tirosina Quinasa
El compuesto se ha utilizado en la síntesis de inhibidores de la tirosina quinasa . Muchos derivados de oxatiolanos y oxatiazol muestran actividad antitumoral .
Acoplamiento de Suzuki-Miyaura
El compuesto encuentra aplicación como un bloque de construcción versátil en la síntesis orgánica, particularmente en la construcción de moléculas complejas a través de diversas reacciones de acoplamiento. Una aplicación prominente es en la reacción de acoplamiento de Suzuki-Miyaura, una herramienta poderosa para la formación de enlaces carbono-carbono.
Síntesis de Moléculas Complejas
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling . If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mecanismo De Acción
Pharmacokinetics
The compound’s physicochemical properties suggest that it may have high gastrointestinal absorption and may be bbb permeant .
Action Environment
The action of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . .
Propiedades
IUPAC Name |
1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(13)11-6-9-4-2-3-5-10(9)7-12(11)14/h6-7,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZONKXKXBWZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2CCCCC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449213 | |
| Record name | 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40420-05-1 | |
| Record name | 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


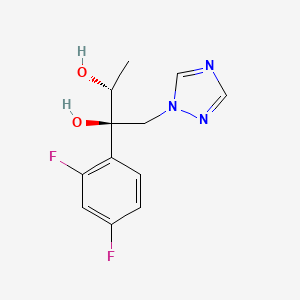

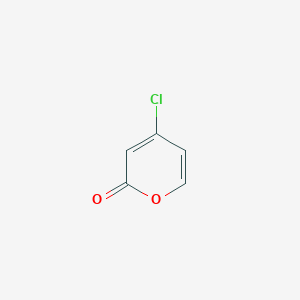
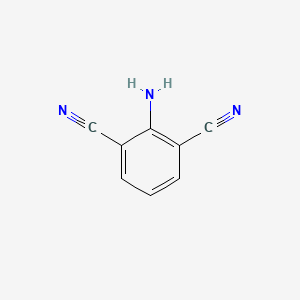

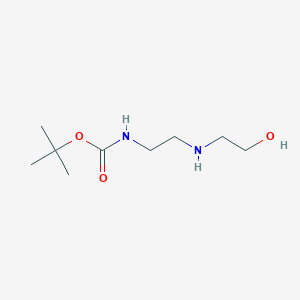

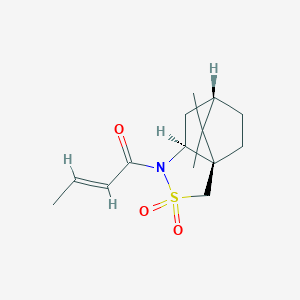
![[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)](/img/structure/B1278393.png)




